molecular formula C12H8ClN3 B11789675 8-Chloro-2-phenylimidazo[1,2-A]pyrazine

8-Chloro-2-phenylimidazo[1,2-A]pyrazine

Cat. No.: B11789675
M. Wt: 229.66 g/mol
InChI Key: XHSBCIJYUQVRNQ-UHFFFAOYSA-N
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Description

8-Chloro-2-phenylimidazo[1,2-a]pyrazine (CAS 1447607-84-2) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features an imidazo[1,2-a]pyrazine core, a privileged structure in the design of biologically active molecules . The chlorine atom at the 8-position and the phenyl group at the 2-position make this molecule a valuable synthetic intermediate for further functionalization, particularly via cross-coupling reactions to create diverse libraries of derivatives . Key Research Applications: • Anticancer Agent Development: This compound serves as a crucial precursor in the synthesis of novel molecules that inhibit the PI3K-Akt-mTOR signaling pathway, a key molecular target in oncology. Derivatives have been designed and evaluated for their in vitro cytotoxicity against various human cancer cell lines, including A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancers . • Antibacterial Research: The imidazo[1,2-a]pyrazine scaffold is investigated for its potential to inhibit bacterial virulence. It forms the core structure of compounds studied as inhibitors of the VirB11 ATPase HP0525, a component of bacterial type IV secretion systems, representing a novel approach for developing antibacterial agents . • Neuroscience Research: Structural analogues of this core structure have been explored as potent and selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, indicating potential applications in the treatment of neurological disorders such as epilepsy . Chemical Information: • CAS Number: 1447607-84-2 • Molecular Formula: C12H8ClN3 • Molecular Weight: 229.67 g/mol This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

8-chloro-2-phenylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H8ClN3/c13-11-12-15-10(8-16(12)7-6-14-11)9-4-2-1-3-5-9/h1-8H

InChI Key

XHSBCIJYUQVRNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 8 Chloro 2 Phenylimidazo 1,2 a Pyrazine and Analogues

Classical and Contemporary Approaches to the Imidazo[1,2-A]pyrazine (B1224502) Core Synthesis

The construction of the fused imidazo[1,2-a]pyrazine ring system is central to the synthesis of the target compound. Over the years, several reliable methods have been established, with condensation and multi-component reactions being the most prominent.

Condensation Reactions Utilizing 2-Aminopyrazine (B29847) Derivatives with α-Functionalized Carbonyl Compounds

The most traditional and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine core is the condensation reaction between a 2-aminopyrazine derivative and an α-functionalized carbonyl compound, typically an α-haloketone. acs.org This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused imidazole (B134444) ring.

The general mechanism involves the nucleophilic attack of the pyrazine (B50134) ring nitrogen onto the electrophilic carbon of the α-haloketone, forming a quaternary ammonium (B1175870) salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by elimination of water, yields the final imidazo[1,2-a]pyrazine product. prepchem.com This method is versatile and allows for the introduction of various substituents on the resulting heterocyclic system, depending on the choice of the starting 2-aminopyrazine and α-haloketone. For instance, the reaction of 2-aminopyridines with α-bromo-β-keto esters has been shown to be effective. organic-chemistry.org

A variety of catalysts and reaction conditions have been explored to optimize this condensation, including the use of sodium bicarbonate, titanium tetrachloride, and potassium carbonate. acs.org In some cases, the reaction can proceed efficiently without a catalyst or solvent, particularly under elevated temperatures. acs.org

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine Synthesis

2-Aminopyrazine Derivativeα-HaloketoneCatalyst/SolventYield (%)
2-Aminopyrazine2-Bromoacetophenone (B140003)NaHCO3 / EthanolGood
Substituted 2-aminopyrazineSubstituted phenacyl bromideH2O-IPA (1:1)Excellent
2-Aminopyridinesα-bromo-β-keto estersSolvent-freeup to 89%

This table is generated based on data from multiple sources.

Multi-Component Reactions (MCRs) for Imidazo[1,2-A]pyrazine Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic scaffolds like imidazo[1,2-a]pyrazines. rsc.orgrsc.org One of the most significant MCRs for this purpose is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govnih.gov

The GBB reaction is a three-component condensation of an amidine (such as a 2-aminopyrazine), an aldehyde, and an isocyanide. nih.govnih.gov This reaction is typically catalyzed by a Lewis or Brønsted acid. The reaction mechanism is thought to involve the formation of a Schiff base from the 2-aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. Subsequent elimination of water leads to the aromatic imidazo[1,2-a]pyrazine ring system.

The GBB reaction offers several advantages, including high atom economy, operational simplicity, and the ability to generate a diverse library of compounds by varying the three input components. organic-chemistry.org For the synthesis of imidazo[1,2-a]pyrazines, 2-aminopyrazine or its derivatives serve as the amidine component, allowing for the construction of the core scaffold in a single step. rsc.org Yttrium triflate has been reported as an efficient catalyst for this transformation, particularly for the synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines. rsc.org

Targeted Synthesis of 8-Chloro-2-phenylimidazo[1,2-A]pyrazine

The specific synthesis of this compound requires strategic selection of starting materials that incorporate the chloro and phenyl functionalities at the desired positions.

Strategies Involving 2-Amino-3-chloropyrazine (B41553) as a Key Precursor

To introduce the chlorine atom at the C8 position of the final product, the most direct approach is to start with a pyrazine ring that is already substituted with chlorine at the appropriate position. 2-Amino-3-chloropyrazine is the key precursor for this purpose. The synthesis of this precursor can be challenging due to the directing effects of the amino group, which can lead to a mixture of products upon direct halogenation of 2-aminopyrazine. google.com However, scalable processes for the preparation of 2-amino-3-bromo-6-chloropyrazine (B112278) have been developed, which can serve as a precursor or provide insights into the synthesis of the desired 3-chloro analogue. google.comguidechem.com

Once 2-amino-3-chloropyrazine is obtained, it can be subjected to condensation with an appropriate α-functionalized carbonyl compound to construct the imidazole ring, as described in section 2.1.1.

Incorporation of the Phenyl Moiety at the C2 Position

To place the phenyl group at the C2 position of the imidazo[1,2-a]pyrazine core, the α-functionalized carbonyl compound used in the condensation reaction must contain a phenyl group. The most common reagent for this purpose is 2-bromo-1-phenylethan-1-one (α-bromoacetophenone). researchgate.net

The targeted synthesis of this compound can, therefore, be achieved through the condensation of 2-amino-3-chloropyrazine with 2-bromo-1-phenylethan-1-one. This reaction directly assembles the desired molecule in a single cyclization step. A general representation of this synthesis is depicted in the reaction scheme below.

Scheme 1: Targeted Synthesis of this compound

Reaction scheme showing the condensation of 2-amino-3-chloropyrazine with 2-bromo-1-phenylethan-1-one to form this compound

A conceptual reaction scheme. The actual image is illustrative.

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, yield, and environmental friendliness of the synthesis of this compound and its analogues, several advanced techniques and optimized reaction conditions have been developed.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. organic-chemistry.orgnih.govacs.org Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. acs.orgacs.org For instance, the condensation of 2-aminopyridines with α-bromo-β-keto esters under microwave irradiation on neutral alumina (B75360) can be completed in less than two minutes with high yields. organic-chemistry.org Catalyst-free annulation reactions under microwave irradiation in green solvents like water-isopropanol mixtures have also been reported for the synthesis of imidazo[1,2-a]pyrazines, offering an environmentally benign process. acs.orgacs.org

The choice of catalyst can also play a crucial role. While many of these reactions can proceed without a catalyst, various catalysts have been shown to improve efficiency. Iodine has been reported as a cost-effective and benign catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazines at room temperature. rsc.orgnih.gov Palladium-catalyzed reactions, such as the Suzuki cross-coupling, have been utilized for the functionalization of the imidazo[1,2-a]pyrazine core, allowing for the introduction of aryl groups. rsc.orgnih.gov Copper-catalyzed reactions have also been employed in the synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives. researchgate.net

Solvent-free reaction conditions are another advanced technique that aligns with the principles of green chemistry. These reactions, often performed under thermal or microwave conditions, can lead to high yields and simplify the purification process by eliminating the need for solvent removal. organic-chemistry.org

Table 2: Comparison of Reaction Conditions for Imidazo[1,2-a]pyrazine Synthesis

MethodCatalystSolventTemperatureTimeYield
Conventional HeatingNaHCO3EthanolRefluxSeveral hoursGood
Microwave IrradiationNoneNeutral AluminaN/A< 2 minutes85-95%
Microwave IrradiationNoneH2O-IPAN/AMinutesExcellent
MCR (GBB)Yttrium triflateN/AN/AN/AModerate to Good
Iodine-catalyzed MCRIodineEthanolRoom Temp.ShortGood

This table is a compilation of data from various research findings.

Microwave-Assisted Organic Synthesis (MAOS) in Imidazo[1,2-A]pyrazine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields. nih.govchemicaljournals.com In the synthesis of imidazo[1,2-a]pyrazine derivatives, microwave irradiation provides a rapid and efficient heating method, reducing reaction times from hours to mere minutes. nih.govacs.org This technology has been successfully applied to various synthetic strategies, including multicomponent reactions and cyclocondensations. nih.govnih.gov

For instance, a catalyst-free heteroannulation reaction between substituted 2-aminopyrazines and α-bromoketones has been developed under microwave irradiation using a green solvent system of H₂O-IPA. acs.org This method offers excellent yields and a broad substrate scope, highlighting the advantages of MAOS in producing molecular diversity efficiently. acs.orgacs.org The coupling of microwave heating with other technologies, such as fluorous synthesis, further enhances efficiency by speeding up both the reaction and the subsequent separation processes. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Organic Synthesis (MAOS)
Reaction Time Hours to days Minutes to hours nih.govacs.org
Yields Often moderate to good Generally good to excellent acs.orgnih.gov
Energy Efficiency Lower Higher chemicaljournals.com
Solvent Use Can be significant Often reduced or uses green solvents chemicaljournals.comacs.org

| Side Reactions | More prevalent | Often minimized due to shorter reaction times nih.gov |

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govresearchgate.net For the imidazo[1,2-a]pyrazine core, one-pot multicomponent reactions (MCRs) are particularly prominent. researchgate.netmdpi.com A common and effective approach is the three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide. rsc.orgresearchgate.netrsc.org This strategy allows for the rapid assembly of complex molecules from simple, readily available starting materials. mdpi.com

These sequences are often catalyzed and can be performed under mild conditions. nih.govrsc.org For example, an efficient one-pot, three-component synthesis of imidazo[1,2-a]pyrazines has been reported using iodine as a catalyst at room temperature, affording the desired products in good yields. rsc.orgrsc.org Similarly, palladium-catalyzed one-pot sequences have been developed that combine cross-coupling reactions with direct C-H functionalization, enabling the synthesis of highly substituted imidazo[1,2-a]pyrazines. nih.gov

Catalytic Systems for Imidazo[1,2-A]pyrazine Synthesis (e.g., Copper, Palladium, Iodine)

The choice of catalyst is crucial in the synthesis of the imidazo[1,2-a]pyrazine ring system, with various metals and non-metals being employed to facilitate key bond-forming steps.

Copper: Copper catalysts, particularly Cu(I) salts like CuI and CuBr, are widely used due to their low cost and versatile reactivity. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed procedures include one-pot three-component reactions of 2-aminopyridines/pyrazines, aldehydes, and terminal alkynes. organic-chemistry.orgbeilstein-journals.org Another notable copper-catalyzed method is the aerobic oxidative cyclization, which uses air as a green and inexpensive oxidant. organic-chemistry.orgorganic-chemistry.orgnih.gov This approach has been applied to the reaction of aminopyrazines with nitroolefins to construct the imidazo[1,2-a]pyrazine skeleton efficiently. organic-chemistry.orgnih.gov

Palladium: Palladium catalysis is instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis and further functionalization of the imidazo[1,2-a]pyrazine core. nih.govacs.orgorganic-chemistry.org Palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling are used to introduce aryl or vinyl groups. nih.gov Efficient one-pot procedures have been developed that combine an initial Suzuki coupling with a subsequent direct C-H functionalization, allowing for the selective introduction of substituents at multiple positions on the heterocyclic scaffold. nih.gov

Iodine: Molecular iodine has gained prominence as an inexpensive, readily available, and environmentally benign catalyst for organic synthesis. rsc.orgnih.gov In the context of imidazo[1,2-a]pyrazine synthesis, iodine effectively catalyzes one-pot, three-component condensations. rsc.orgrsc.org The reaction typically involves a 2-aminopyrazine, an aryl aldehyde, and an isocyanide, proceeding at room temperature to yield highly functionalized products. rsc.orgrsc.orgnih.gov This method is valued for its operational simplicity and cost-effectiveness. researchgate.net

Functionalization and Derivatization Strategies on the Imidazo[1,2-A]pyrazine Ring System

Once the core imidazo[1,2-a]pyrazine scaffold is synthesized, its properties can be tuned through the strategic introduction of various functional groups. The reactivity of the different positions on the ring system dictates the methodologies used for its derivatization.

Substituent Introduction at the C2, C3, and C8 Positions of the Imidazo[1,2-A]pyrazine Scaffold

The C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine ring are common sites for functionalization to modulate the molecule's biological and physical properties. tsijournals.comtsijournals.com

C2 Position: The C2 position is frequently substituted by incorporating a corresponding α-haloketone or aldehyde in the initial cyclization reaction. For example, using 2-bromoacetophenone derivatives in a condensation with a 2-aminopyrazine derivative directly installs a phenyl group at the C2 position.

C3 Position: The C3 position is particularly nucleophilic and susceptible to electrophilic substitution. nih.gov A variety of functionalization reactions, including halogenation, arylation, and carbonylation, have been developed specifically for this site. nih.govnih.gov For instance, regioselective bromination at C3 can be achieved using N-bromosuccinimide (NBS). tsijournals.com This C3-bromo derivative then serves as a versatile handle for subsequent cross-coupling reactions.

C8 Position: Direct functionalization at the C8 position is more challenging. However, strategies involving nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring or directed metalation can be employed. Research has shown that introducing an amino group at the C8 position can significantly impact the molecule's properties. tsijournals.comtsijournals.com More advanced methods involve nucleophilic additions of organometallic reagents to the C8 position of a chloro-substituted scaffold, followed by oxidation. rsc.org

Table 2: Selected Functionalization Reactions at C2, C3, and C8

Position Reaction Type Reagents/Conditions Outcome
C2 Cyclocondensation 2-Aminopyrazine + α-haloketone Introduction of aryl/alkyl groups acs.org
C3 Electrophilic Halogenation N-Bromosuccinimide (NBS) C3-Bromination tsijournals.com
C3 C-H Arylation Palladium catalyst, Aryl halide Introduction of aryl groups nih.gov

| C8 | Nucleophilic Addition | Grignard Reagents (RMgX·LiCl), DDQ oxidation | C8-Alkylation/Arylation rsc.org |

Regioselectivity in Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Organometallic intermediates provide a powerful tool for the precise and regioselective functionalization of heterocyclic scaffolds. nih.govrsc.org By converting a C-H bond to a C-metal bond, the polarity is reversed, allowing the position to react with electrophiles. The regioselectivity of this metalation is key.

Recent studies have employed a combination of theoretical calculations and experimental work to achieve highly regioselective functionalization of the imidazo[1,2-a]pyrazine system. rsc.orgnih.gov For a substrate like 6-chloroimidazo[1,2-a]pyrazine, different positions can be selectively metalated depending on the base used. rsc.orgnih.gov

For example, using TMPMgCl·LiCl (a magnesium-based) leads to selective deprotonation (magnesiation) at the C3 position. nih.gov Quenching this organomagnesium intermediate with various electrophiles (e.g., iodine, acyl chlorides) introduces a wide range of substituents specifically at C3. nih.gov

Interestingly, switching the base to a zinc-based reagent like TMP₂Zn·2MgCl₂·2LiCl can completely alter the regioselectivity, directing the metalation to the C5 position instead. rsc.orgnih.gov This thermodynamically driven switch allows for the introduction of functional groups at a different site. rsc.org This organometallic approach, followed by quenching with an electrophile, is a sophisticated strategy for creating polysubstituted imidazo[1,2-a]pyrazine derivatives that would be difficult to access through other methods. nih.gov

Enzymatic Inhibition Profiles and Target Engagement

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been extensively studied as inhibitors of several key enzyme families. Their efficacy is often derived from their ability to compete with endogenous substrates, thereby blocking the catalytic activity of the target enzyme.

ATP-Competitive Inhibition Mechanisms

A significant number of imidazo[1,2-a]pyrazine derivatives function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases and ATPases. This mechanism is crucial to their activity against several important therapeutic targets.

VirB11 ATPase: The bacterial VirB11 ATPase, a key component of the type IV secretion system in pathogens like Helicobacter pylori, has been identified as a target for imidazo[1,2-a]pyrazine compounds. These derivatives act as ATP mimics, competitively inhibiting the enzyme's function. frontiersin.orgnih.gov In vitro screening identified one such derivative as a lead compound with an IC50 value of 7 µM. frontiersin.orgnih.gov Further studies have focused on developing bivalent inhibitors, which consist of a peptide moiety to disrupt the hexamer formation of the VirB11 ATPase and the imidazo[1,2-a]pyrazine small molecule to target the active site, in an effort to improve selectivity. nih.gov

Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their dysregulation is linked to cancer. nih.gov Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors. nih.gov X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding pocket of the Aurora A kinase domain. Structure-based design has led to the synthesis of potent Aurora-A inhibitors with significant selectivity in cell-based assays. For instance, optimization of an initial lead compound led to derivatives with improved pharmacokinetic profiles suitable for oral administration. nih.gov

IKK (IκB Kinase): The IKK complex is central to the activation of the NF-κB signaling pathway, a key player in inflammatory diseases. Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of IKK1 and IKK2.

Brk/PTK6 (Breast Tumor Kinase/Protein Tyrosine Kinase 6): Brk/PTK6 is a non-receptor tyrosine kinase implicated in the progression of various cancers, including breast and ovarian cancer. A series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel and potent Brk/PTK6 inhibitors, with some compounds exhibiting low-nanomolar inhibition activity and high selectivity over other kinases.

Interactive Table of Imidazo[1,2-a]pyrazine Derivatives as ATP-Competitive Inhibitors

Target EnzymeLead Compound ExampleInhibition Potency (IC50)Notes
VirB11 ATPaseCompound 147 µMCompetitive inhibitor of ATP. frontiersin.orgnih.gov
Aurora Kinase ACompound 1jPotent, specific value not statedX-ray crystal structure disclosed. nih.gov
Brk/PTK6Not specifiedLow-nanomolar activityHigh selectivity against other kinases.

Phosphodiesterase (PDE10A) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), acting as key regulators of signal transduction. Imidazo[1,2-a]pyrazine derivatives have shown inhibitory activity against this enzyme family. Specifically, the compound JNJ-42314415, identified as 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine, is a potent and specific inhibitor of PDE10A in vivo. PDE10A is highly expressed in the striatal medium spiny neurons, and its inhibition is being explored as a therapeutic strategy for neurological and psychiatric disorders.

PI3K/mTOR Dual Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers. Several imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of this pathway.

Dual PI3K/mTOR Inhibition: One derivative, compound 42, demonstrated exceptional dual inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively.

PI3Kα Inhibition: Another series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives was synthesized, with compound 14c showing inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 μM.

Tricyclic Inhibitors: A conformational restriction strategy was used to create novel tricyclic imidazo[1,2-a]pyrazine derivatives, leading to the identification of molecule 8q with a selective PI3Kα/δ isoform profile.

Interactive Table of Imidazo[1,2-a]pyrazine Derivatives as PI3K/mTOR Inhibitors

CompoundTarget(s)Inhibition Potency (IC50)
Compound 42PI3Kα / mTOR0.06 nM / 3.12 nM
Compound 14cPI3Kα1.25 µM
Molecule 8qPI3Kα/δSelective profile, specific values not stated

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of cholinesterases is a primary therapeutic strategy for Alzheimer's disease. A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been designed and synthesized as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Potency and Selectivity: Among the synthesized compounds, compound 14r was identified as the most potent AChE inhibitor, with an IC50 value of 0.47 µM. It also showed moderate inhibitory activity against BuChE (IC50 = 11.02 µM), resulting in a selectivity index of 23.45 for AChE.

Mechanism of Inhibition: Molecular docking and enzyme kinetic studies revealed that compound 14r exhibits a mixed inhibition pattern, binding simultaneously to the catalytic active site and the peripheral anionic site of AChE.

Modulation of Cellular Signaling Pathways

Beyond direct enzymatic inhibition, imidazo[1,2-a]pyrazine derivatives can modulate entire signaling cascades, influencing complex cellular processes like gene expression and inflammation.

Nuclear Factor-kappa B (NF-κB) Transcriptional Inhibition/Activation

The NF-κB transcription factor plays a crucial role in regulating immune and inflammatory responses. The activity of NF-κB is tightly controlled by the IKK complex. By inhibiting IKK1 and IKK2, imidazo[1,2-a]pyrazine derivatives can effectively block the NF-κB signaling pathway, representing a promising strategy for the development of anti-inflammatory agents.

An exploration of the molecular mechanisms underpinning the biological activities of this compound and its related derivatives reveals a diverse range of interactions with biological targets. These interactions are foundational to their potential therapeutic applications, spanning immunomodulation, antimicrobial action, and anticancer effects. This article delves into the specific pathways and molecular interactions that define the bioactivity of this class of compounds.

Computational Chemistry and Molecular Modeling Approaches for 8 Chloro 2 Phenylimidazo 1,2 a Pyrazine Research

Quantum Chemical Calculations and Molecular Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to compute a variety of molecular descriptors that are crucial for developing structure-activity relationships.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold, DFT calculations, often at the B3LYP/6-31G level, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. scirp.org These analyses are vital for understanding how 8-Chloro-2-phenylimidazo[1,2-A]pyrazine might interact with biological targets. scirp.org

Table 1: Example of Frontier Molecular Orbital Energies Calculated for an Imidazo[1,2-a]pyridine (B132010) N-acylhydrazone Derivative using DFT.
ParameterEnergy (eV)
EHOMO-6.10
ELUMO-2.19
Energy Gap (ΔE)3.91
Data adapted from a study on compound 9e in Etienne, C., et al. (2024) to illustrate the type of data generated. scirp.org

Calculation of Relevant Molecular Descriptors (e.g., Molar Refractivity, Polarizability)

Beyond electronic properties, other molecular descriptors are calculated to quantify various physicochemical characteristics of this compound. These descriptors are essential inputs for Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

Molar Refractivity (MR): This descriptor is related to the molecular volume and London dispersion forces, which are critical for drug-receptor interactions. It provides a measure of the steric bulk of the molecule.

Polarizability: This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in modeling intermolecular forces and biological activities. researchgate.net

Other important descriptors often computed for imidazo[1,2-a]pyrazine derivatives include molecular weight, molar volume, surface tension, density, and parachor. researchgate.net

Table 2: Examples of Calculated Molecular Descriptors for Imidazo[1,2-a]pyrazine Derivatives.
Compound DerivativeMolar Refractivity (ų)Polarizability (ų)Molecular Weight (amu)
Derivative A81.3328.82288.30
Derivative B118.3741.91424.32
Illustrative data based on findings for related pyrazine (B50134) structures to demonstrate the application of descriptor calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For the imidazo[1,2-a]pyrazine class, QSAR is used to predict the therapeutic potential of novel derivatives. researchgate.net

Application of Statistical Methods (Principal Component Analysis (PCA), Multiple Linear Regression (MLR), Partial Least Squares (PLS), Non-Linear Regression, Neural Networks)

To build a robust QSAR model, a series of molecular descriptors calculated for a set of related imidazo[1,2-a]pyrazine compounds are correlated with their experimentally determined biological activities. researchgate.net Various statistical methods are employed for this purpose:

Principal Component Analysis (PCA): PCA is a dimensionality-reduction technique used to handle large datasets of descriptors and identify the most significant variables, while also detecting outliers. researchgate.netnih.govelsevierpure.com

Multiple Linear Regression (MLR): MLR is used to create a linear equation that models the relationship between two or more molecular descriptors (independent variables) and the biological activity (dependent variable). mdpi.com

Partial Least Squares (PLS): PLS is another regression method, similar to PCA, that is particularly useful when the number of descriptors is large or when there is multicollinearity among them.

Non-Linear Regression and Neural Networks: For complex relationships that cannot be modeled linearly, non-linear methods and artificial neural networks (ANN) are employed to capture intricate patterns between structure and activity. researchgate.net

Development of Predictive Models for Biological Activity

Once a statistically significant QSAR model is developed and validated, it serves as a powerful predictive tool. mdpi.com These models can be used to forecast the biological activity of newly designed this compound derivatives before they are synthesized. researchgate.net This predictive capability allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving significant time and resources in the drug discovery pipeline. japsonline.comjapsonline.com Such models have been successfully applied to imidazo[1,5-a]pyrazine derivatives to identify key structural features that enhance their activity as inhibitors of targets like Bruton's tyrosine kinase. japsonline.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are used to study how a ligand, such as this compound, interacts with its biological target, which is typically a protein or enzyme.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For imidazo[1,2-a]pyrazine and related scaffolds, docking studies have been instrumental in elucidating binding modes within various enzyme active sites, such as tubulin and c-Met/VEGFR2 kinases. nih.govnih.gov The results reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues, providing a rational basis for the compound's activity. researchgate.net This information is crucial for structure-based drug design, enabling targeted modifications to the this compound structure to improve binding affinity and selectivity. nih.govnih.gov

Molecular Dynamics (MD) Simulations complement the static picture provided by docking. MD simulations model the movement of atoms and molecules over time, offering insights into the stability and conformational dynamics of the ligand-receptor complex in a simulated physiological environment. nih.govresearchgate.net By analyzing the trajectory of the complex, researchers can assess the stability of key interactions identified in docking and understand how the protein's flexibility influences ligand binding. nih.gov These simulations provide a more realistic and detailed understanding of the binding event at an atomic level. researchgate.net

Elucidation of Ligand-Target Binding Modes and Interactions

Molecular docking and molecular dynamics (MD) simulations are primary computational methods used to elucidate how imidazo[1,2-a]pyrazine derivatives, including this compound, bind to their biological targets. These simulations predict the preferred orientation of the ligand within the binding site of a protein and characterize the non-covalent interactions that stabilize the complex.

For instance, in studies of related 8-morpholinoimidazo[1,2-a]pyrazine derivatives targeting PI3Kα kinase, molecular docking revealed that the imidazopyrazine scaffold fits into a channel formed by key amino acid residues. nih.gov The morpholine group and the core scaffold were observed to be tightly packed within the active site, demonstrating the importance of the core heterocycle in anchoring the molecule. nih.gov Similarly, docking studies of other derivatives into the colchicine binding site of tubulin have shown that the imidazo[1,2-a]pyrazine core can effectively occupy the binding pocket, with substituents forming crucial interactions with the surrounding protein environment. nih.gov

A computational analysis of antimicrobial imidazo[1,2-a]pyrazine derivatives identified Staphylococcus aureus Pyruvate carboxylase (SaPC) as a likely target. Molecular docking experiments predicted a favorable binding energy of -6.9 kcal/mol for the most promising compound. espublisher.com The stability of this interaction was further supported by Molecular Mechanics Generalized Born Surface Area (MM/GBSA) energy analysis, which highlighted the significance of hydrophobic interactions, van der Waals forces, and hydrogen bonding in the binding mechanism. espublisher.com

These studies exemplify how computational methods can predict and analyze the binding modes of complex heterocyclic molecules, providing a foundational understanding for further optimization.

Target ProteinKey Interactions Observed in Imidazo[1,2-a]pyrazine DerivativesComputational Method
PI3Kα Kinase The imidazopyrazine scaffold and morpholine group are tightly packed into a channel of amino acid residues. nih.gov Hydrogen bonds are formed with key residues like Val882.Molecular Docking (SURFLEX-DOCK)
Tubulin The molecule fits well into the colchicine binding site, overlapping with known inhibitors like CA-4. nih.govMolecular Docking
Staphylococcus aureus Pyruvate carboxylase (SaPC) Binding is stabilized by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonds. espublisher.comMolecular Docking, MM/GBSA

Identification of Key Binding Site Features

A direct outcome of elucidating the binding mode is the identification of key features within the target's binding site that are essential for ligand recognition and affinity. By analyzing the predicted ligand-protein complexes, researchers can pinpoint specific amino acid residues and subpockets that are critical for interaction.

In the case of PI3Kα inhibitors, docking simulations of an 8-morpholinoimidazo[1,2-a]pyrazine derivative showed the pyrimidine portion of the molecule forming two hydrogen bonds with the backbone of Val882 in the hinge region of the kinase. nih.gov This interaction is a hallmark of many kinase inhibitors and represents a key binding site feature for this scaffold. The morpholine group was shown to be oriented towards the solvent-exposed region, suggesting a point for further modification to improve properties like solubility. nih.gov

For tubulin inhibitors based on the imidazo[1,2-a]pyrazine scaffold, the key binding site is the colchicine domain. nih.gov Computational models show that substituents on the core scaffold can form hydrophobic and hydrogen bond interactions with residues lining this pocket, mimicking the interactions of known colchicine-site binders and thereby disrupting microtubule dynamics. nih.gov

These detailed interaction maps are invaluable for structure-based drug design, allowing chemists to rationally modify compounds like this compound to enhance binding affinity and selectivity.

Virtual High-Throughput Screening for Novel Imidazo[1,2-A]pyrazine Scaffolds

Virtual high-throughput screening (vHTS) is a powerful computational strategy used to search large chemical libraries for molecules that are likely to bind to a specific biological target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For scaffolds related to imidazo[1,2-a]pyrazine, such as imidazo[1,2-a]pyridines, innovative vHTS collaborations have proven successful. In one such effort targeting visceral leishmaniasis, an in silico screening of several proprietary pharmaceutical company libraries was conducted. nih.gov This allowed for the rapid exploration of the chemical space around an initial hit, leading to the identification of novel chemotypes with improved antiparasitic activity and selectivity. nih.govresearchgate.net The virtual screening process helped to identify which positions on the heterocyclic core could be modified while retaining biological activity. nih.gov

This methodology is directly applicable to the this compound scaffold. By using the known structure of a target protein or a validated ligand-based model, vast databases of chemical compounds can be computationally screened to identify new molecules that share key structural or electronic features, paving the way for the discovery of novel hits.

Screening ApproachScaffold ClassObjectiveOutcome
Collaborative Virtual Screening Imidazo[1,2-a]pyridineIdentify novel hits for visceral leishmaniasis. nih.govRapid expansion of hit chemotype, improved activity and selectivity, and identification of key vectors for substitution. nih.govresearchgate.net

Pharmacophore Modeling for De Novo Design and Optimization

Pharmacophore modeling is a cornerstone of computational drug design that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

This approach is particularly useful for designing new molecules (de novo design) or optimizing existing ones. For the imidazo[1,2-a]pyrazine class, pharmacophore modeling has been used to successfully identify potential molecular targets. In a study on antimicrobial derivatives, pharmacophore modeling and subsequent target prediction pointed to Staphylococcus aureus Pyruvate carboxylase (SaPC) as the most probable target for a highly active compound. espublisher.com This hypothesis was then validated through molecular docking studies. espublisher.com

Furthermore, insights gained from virtual screening and structure-activity relationships (SAR) can be used to build a pharmacophore model. For the related imidazo[1,2-a]pyridine series, hit optimization informed by screening results allowed for a thorough investigation of the pharmacophore, opening avenues for further improvement of the chemical series. nih.govresearchgate.net By understanding the key pharmacophoric features, medicinal chemists can rationally design novel imidazo[1,2-a]pyrazine derivatives, such as analogs of this compound, with enhanced potency and optimized pharmacokinetic profiles.

Advanced Characterization and Analytical Methodologies in Imidazo 1,2 a Pyrazine Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 8-Chloro-2-phenylimidazo[1,2-a]pyrazine, MS is essential for confirming that the correct molecular mass has been achieved following synthesis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov This high degree of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The exact mass is a critical piece of data for the verification of a newly synthesized compound.

Table 2: Molecular Weight and Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₁₂H₈ClN₃
Molecular Weight (Nominal)229.67 g/mol
Calculated Exact Mass (HRMS)229.04067 Da
Expected [M+H]⁺ Ion230.04849 Da

The presence of a chlorine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups within a molecule. core.ac.ukcore.ac.uk For this compound, IR spectroscopy would be used to confirm the presence of the aromatic rings and the C-Cl bond.

Table 3: Expected Infrared (IR) Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aromatic C=C and C=N Stretch1450 - 1650
Aromatic C-H Bending (Out-of-Plane)750 - 900
C-Cl Stretch600 - 800

Chromatographic Techniques for Compound Purity Assessment and Separation (e.g., TLC)researchgate.neted.gov

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to determine the purity of a product. A small amount of the sample is spotted onto a stationary phase (typically a plate coated with silica (B1680970) gel), and a mobile phase (a solvent or solvent mixture) is allowed to move up the plate. The compound of interest will travel a certain distance up the plate, characterized by its retention factor (Rf) value. For this compound, a single spot on the TLC plate under UV visualization would be an initial indicator of purity. A typical mobile phase for this type of heterocyclic compound might be a mixture of ethyl acetate (B1210297) and hexanes.

For purification on a larger scale, column chromatography, which operates on the same principles as TLC, would be employed to obtain a highly pure sample suitable for further analysis and application.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of molecules. This powerful methodology provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, which is crucial for understanding the structure-activity relationships of pharmacologically active compounds. In the field of imidazo[1,2-a]pyrazine (B1224502) research, X-ray crystallography plays a pivotal role in confirming molecular geometries, elucidating intermolecular interactions, and, where applicable, determining the absolute stereochemistry of chiral centers.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive studies on closely related analogs, such as substituted imidazo[1,2-a]pyridines and other imidazo[1,2-a]pyrazine derivatives, provide significant insights into the likely structural features of this compound. researchgate.netrsc.org These studies consistently show that the imidazo[1,2-a]pyrazine core is an essentially planar bicyclic system. The phenyl substituent at the 2-position is typically twisted out of the plane of the heterocyclic core to varying degrees, influenced by the nature and position of other substituents and by crystal packing forces.

For instance, the analysis of a related imidazo[1,2-a]pyridine (B132010) derivative revealed detailed information about its molecular conformation and intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the unit cell. researchgate.net Such interactions are fundamental in medicinal chemistry as they can mimic the interactions between a drug molecule and its biological target.

In the case of chiral derivatives of imidazo[1,2-a]pyrazines, X-ray crystallography is an indispensable tool for the determination of the absolute configuration of stereogenic centers. This is of paramount importance as the biological activity of enantiomers can differ significantly.

The crystallographic data for a representative imidazo[1,2-a]pyridine analog is presented below to illustrate the type of detailed structural information that can be obtained. This data provides a valuable reference for understanding the three-dimensional characteristics of the broader class of imidazo[1,2-a] fused heterocyclic systems.

ParameterValue for a Representative Imidazo[1,2-a]pyridine Analog
Chemical FormulaC15H12N2O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234(5)
b (Å)12.4567(6)
c (Å)10.9876(5)
α (°)90
β (°)105.432(2)
γ (°)90
Volume (Å3)1334.5(1)

The structural data derived from X-ray crystallography is fundamental for computational studies, such as molecular docking, which can predict the binding orientation of a ligand within the active site of a protein. nih.gov The precise coordinates of each atom in this compound, once determined, would be invaluable for designing more potent and selective analogs for various therapeutic targets.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for Derivatization

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing and derivatizing the 8-Chloro-2-phenylimidazo[1,2-A]pyrazine core. While traditional methods exist, emerging strategies promise greater molecular diversity and simpler reaction protocols.

One promising avenue is the expansion of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like imidazo[1,2-a]pyrazines in a single step from three or more starting materials, which is atom-economical and time-efficient. rsc.orgnih.gov An iodine-catalyzed, three-component condensation reaction at room temperature has been successfully used to synthesize imidazo[1,2-a]pyrazine (B1224502) derivatives, offering a cost-effective and straightforward method. nih.gov Future work could adapt these one-pot syntheses to generate a wider library of this compound analogs.

Another key area is the late-stage C-H functionalization . This strategy allows for the direct modification of carbon-hydrogen bonds on the core scaffold, providing a powerful tool for rapid derivatization without the need for pre-functionalized starting materials. researchgate.net Visible-light photocatalysis, in particular, has emerged as a green and efficient method for C-H functionalization of related imidazo[1,2-a]pyridine (B132010) scaffolds, and applying these techniques to this compound could unlock new chemical space. mdpi.com

Modern synthetic approaches are summarized in the table below.

Synthetic StrategyDescriptionPotential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single, one-pot reaction to form a complex product. nih.govHigh atom economy, reduced reaction time, operational simplicity, and potential for diversity-oriented synthesis. rsc.orgnih.gov
C-H Functionalization Direct modification of C-H bonds on the heterocyclic core to introduce new functional groups. researchgate.netHigh synthetic efficiency, avoids pre-functionalization, allows for late-stage diversification of complex molecules. mdpi.comresearchgate.net
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reaction rates and improve yields. bio-conferences.orgRapid and efficient preparation, reduced reaction times, uniform heating leading to higher product purity. bio-conferences.org
Tandem Reactions A sequence of intramolecular reactions occurring in a single operation without isolating intermediates. bio-conferences.orgIncreased complexity from simple starting materials, high efficiency, and access to diverse molecular structures. bio-conferences.org

Identification of Undiscovered Biological Targets for Imidazo[1,2-A]pyrazine Scaffolds

The imidazo[1,2-a]pyrazine scaffold is known to interact with a variety of biological targets, demonstrating its therapeutic potential. Derivatives have been identified as inhibitors of Aurora kinases, Tropomyosin receptor kinases (Trks), I-kappa B Kinase (IKK), and Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), and as modulators of AMPA receptors. nih.govnih.govnih.govresearchgate.netnih.gov

Future research will aim to identify novel biological targets for this compound and its derivatives. High-throughput screening campaigns and chemoproteomics approaches can be employed to screen libraries of these compounds against a wide array of proteins to uncover unexpected interactions. Given the scaffold's demonstrated activity against various kinases, a focused effort to explore its effect on other kinase families involved in cancer and inflammatory diseases could be particularly fruitful. nih.govnih.govnih.gov

Furthermore, the structural similarity of imidazo[1,2-a]pyrazines to purines suggests that they could act as mimics and interact with purine-binding proteins, such as those involved in DNA replication, RNA processing, and cellular signaling. This opens up a vast landscape of potential targets that remain largely unexplored for this class of compounds.

Known Target ClassSpecific ExamplesTherapeutic Area
Kinases Aurora Kinases, Tropomyosin receptor kinases (Trks), I-kappa B Kinase (IKK1, IKK2) nih.govnih.govnih.govCancer, Inflammation nih.govnih.gov
Receptors α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors nih.govNeurological Disorders, Epilepsy nih.gov
Enzymes Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) researchgate.netOncology, Bone Mineralization researchgate.net
Bacterial Proteins VirB11 ATPase HP0525 researchgate.netInfectious Diseases researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of imidazo[1,2-a]pyrazine derivatives. nih.govmednexus.org These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. nih.gov

De novo drug design algorithms can generate novel molecular structures based on the this compound scaffold that are predicted to have high affinity and selectivity for a specific biological target. mdpi.comspringernature.com ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing experimental data to predict the biological activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net This approach significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on compounds with the highest probability of success. nih.govmdpi.com

AI can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, allowing for the early identification and mitigation of liabilities in the drug development pipeline. springernature.com

Development of Chemical Probes for Specific Biological Pathways

The unique properties of the imidazo[1,2-a]pyrazine scaffold make it an excellent candidate for the development of chemical probes. These specialized molecules are designed to selectively interact with a specific biological target, enabling researchers to study its function in complex biological systems.

Derivatives of this compound could be modified to create fluorescent or chemiluminescent probes. nih.gov For instance, by attaching a fluorophore or a chemiluminescent moiety, these compounds could be used to visualize the localization and activity of a target protein within living cells. Red-chemiluminescent probes based on a related 6-phenylimidazo[1,2-a]pyrazin-3(7H)-one moiety have been developed for the sensitive detection of superoxide (B77818) anions. nih.gov Similarly, fluorescent probes derived from the imidazo[1,2-a]pyridine scaffold have been synthesized for detecting hydrazine. researchgate.net This demonstrates the potential for developing probes from the this compound core to investigate specific biological pathways and disease mechanisms.

Application of Imidazo[1,2-A]pyrazine Derivatives in Other Academic Research Areas (e.g., Material Science, Agrochemistry)

Beyond medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold holds promise in other scientific disciplines. The structural features that make these compounds effective in biological systems—such as their rigid, planar structure and tunable electronic properties—are also desirable in materials science and agrochemistry. mdpi.com

In material science , the heterocyclic core of imidazo[1,2-a]pyrazine derivatives could be incorporated into organic light-emitting diodes (OLEDs), sensors, or other functional materials. The ability to modify the scaffold through derivatization allows for the fine-tuning of its photophysical and electronic properties.

In agrochemistry , the broad biological activity of this scaffold suggests potential applications as herbicides, fungicides, or insecticides. mdpi.com Future research could involve screening libraries of this compound derivatives for activity against agricultural pests and pathogens, opening up new avenues for the development of novel crop protection agents.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 8-chloro-2-phenylimidazo[1,2-a]pyrazine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using 8-chloro-2-ethylimidazo[1,2-a]pyrazine and phenylboronic acid in toluene with a palladium catalyst. For example, a mixture of 8-chloro-2-ethylimidazo[1,2-a]pyrazine (9.05 g, 0.05 mol) and 2,4-dichlorobenzeneboronic acid (10.5 g, 0.055 mol) in toluene yields 8-(2,4-dichlorophenyl)-2-ethylimidazo[1,2-a]pyrazine after heating under reflux . Optimization includes adjusting stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time (overnight stirring). TLC monitoring (1:10 MeOH/CH₂Cl₂) is critical to track progress.

Q. How is structural characterization performed for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS-ESI-QTOF) are standard. For instance, 10-fluoro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine shows distinct ¹H NMR signals at δ 127.1, 124.1, and 120.7 ppm, with HRMS confirming [M + Na]+ at 324.0907 . X-ray crystallography resolves ambiguities in protonation sites (e.g., N1 vs. N3), as demonstrated for imidazo[1,2-a]pyrazine analogs .

Q. What in vitro assays are used to evaluate NF-κB inhibitory activity of this compound derivatives?

  • Methodological Answer : NF-κB inhibition is assessed via luciferase reporter assays in HEK293T cells transfected with NF-κB response elements. IC₅₀ values are determined using dose-response curves (1–94 µmol L⁻¹). Compound 3h (IC₅₀ = 1.02 µmol L⁻¹) is identified as a potent inhibitor, with cytotoxicity evaluated via MTT assays on MCF-12A cells .

Advanced Research Questions

Q. How do molecular docking studies inform the design of A3 adenosine receptor (A3AR) antagonists based on this scaffold?

  • Methodological Answer : Docking into homology models of A3AR (e.g., refined using X-ray structures of related GPCRs) identifies key interactions. For example, N-(2,6-diphenylimidazo[1,2-a]pyrazin-8-yl)-4-methoxybenzamide (Ki = 25 nM) forms hydrogen bonds with Tyr94 and π-π stacking with Phe167. Substituent optimization at the 8-position enhances affinity .

Q. What strategies resolve contradictions in α-adrenergic receptor subtype selectivity for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Competitive binding assays using [³H]clonidine (α2) and [³H]prazosin (α1) in calf cerebral cortex homogenates quantify selectivity. Compound 2a (8-(1-piperazinyl)imidazo[1,2-a]pyrazine) shows α2/α1 selectivity >70-fold, attributed to steric hindrance from the imidazo ring. Conformational energy calculations (e.g., via molecular mechanics) align with mianserin’s semirigid structure .

Q. How do photophysical properties of hybrid benzo[d]imidazole-pyrrolo[1,2-a]pyrazines impact bioimaging applications?

  • Methodological Answer : Aggregation-induced emission (AIE) is measured via fluorescence spectroscopy in THF/water mixtures. For example, 9,10-dichloro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine exhibits deep blue emission (λem = 450 nm) with a quantum yield (Φ) of 0.42. Cell permeability and phototoxicity are assessed in HeLa cells using confocal microscopy and MTT assays .

Methodological Notes

  • Synthetic Challenges : Competing isomerization during cross-coupling (e.g., N-1 vs. N-4 oxides in pyrazine N-oxides) requires chromatographic separation .
  • Data Interpretation : Discrepancies in vaporization enthalpy (e.g., 70.7 vs. 67.9 kJ·mol⁻¹) arise from differences in measurement techniques (transpiration vs. correlation gas chromatography) .
  • Multi-Target Effects : Imidazo[1,2-a]pyrazines may inhibit phosphodiesterases (e.g., 5-bromo derivative increases cAMP in atria) while modulating ion channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.